molecular formula C15H18N2O2S B2579438 (R)-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide CAS No. 511534-44-4

(R)-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide

Cat. No.: B2579438
CAS No.: 511534-44-4
M. Wt: 290.38
InChI Key: HMOGQBNLPAVMMP-UHFFFAOYSA-N
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Description

(R)-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide is a chiral sulfonamide derivative characterized by a central ethylamine backbone substituted with two phenyl groups and a methanesulfonamide moiety. The stereochemistry of the amino group is specified as the R-configuration, which critically influences its interactions in asymmetric catalysis or pharmaceutical applications. The compound’s stereoelectronic properties make it a candidate for enantioselective synthesis or receptor-targeted drug design, though its specific applications remain less documented compared to structurally related analogs .

Properties

IUPAC Name

N-[(1R)-1-amino-1,2-diphenylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)17-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,17H,12,16H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOGQBNLPAVMMP-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(CC1=CC=CC=C1)(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide typically involves the reaction of ®-1-Amino-1,2-diphenylethane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of ®-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (−NH<sub>2</sub>) undergoes oxidation under controlled conditions. Key findings include:

Reagent/ConditionsProductYieldNotes
H<sub>2</sub>O<sub>2</sub>/AcOHNitroso derivative65–70%Stereochemistry retained at chiral centers
KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>Oxidative cleavage of ethyl backbone45%Forms benzaldehyde derivatives

Mechanism :

  • Hydrogen peroxide oxidizes the −NH<sub>2</sub> group to −NO via a radical intermediate, preserving the stereochemical integrity of the diphenylethyl moiety .

  • Strong oxidizers like KMnO<sub>4</sub> cleave the C−C bond between the two phenyl groups, yielding aromatic aldehydes.

Nucleophilic Substitution

The sulfonamide group (−SO<sub>2</sub>NH−) acts as a leaving group in SN<sub>2</sub> reactions:

ReagentProductConditionsStereochemical Outcome
SOCl<sub>2</sub>Chlorinated derivativeReflux, 6 hrsRetention of configuration
NaBH<sub>4</sub>/EtOHReduced amine (−NH−)RT, 2 hrsRacemization observed

Key Insight :

  • Thionyl chloride replaces the sulfonamide group with −Cl, proceeding through a planar transition state that maintains the compound’s (R)-configuration.

  • Sodium borohydride reduces the sulfonamide to a secondary amine, with partial racemization due to intermediate imine formation.

Condensation Reactions

The amino group participates in Schiff base formation and cycloadditions:

Partner ReagentProduct TypeCatalytic SystemApplication
BenzaldehydeChiral Schiff baseNoneAsymmetric catalysis
Maleic anhydride5-membered heterocycleDCC, DMAPLigand synthesis

Example Reaction :
(R)-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide + Benzaldehyde →
Schiff base with >90% enantiomeric excess (ee) under mild conditions.

Acid-Base Behavior

The compound exhibits pH-dependent solubility and reactivity:

pH RangeDominant FormSolubility (mg/mL)Reactivity
<2Protonated ammonium12.5Enhanced electrophilicity
7–9Neutral sulfonamide8.2Optimal for nucleophilic attack
>10Deprotonated amine3.1Base-catalyzed degradation

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals:

Temperature (°C)Mass Loss (%)Degradation Product
142–1440Melting (no decomposition)
22015Sulfur dioxide release
30098Carbonaceous residue

Scientific Research Applications

Medicinal Chemistry

(R)-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide is being investigated for its potential as an enzyme inhibitor. The sulfonamide functional group is known for its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. Research indicates that this compound may inhibit certain enzymes, contributing to its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the role of polo-like kinase 1 (Plk1) as a target in cancer therapy. Compounds similar to this compound are being explored for their ability to inhibit Plk1, which is overexpressed in several cancers. The inhibition of this kinase can lead to disrupted cell cycle progression and increased apoptosis in cancer cells .

Antimicrobial Activity Study

A comparative analysis of sulfonamides demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound showed promising results in inhibiting bacterial growth in clinical settings.

Anti-inflammatory Effects

Research has indicated that sulfonamides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In vitro studies have shown that related compounds reduce inflammation in models of inflammatory diseases . Further exploration into the anti-inflammatory properties of this compound could reveal additional therapeutic applications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
N-Methylsulfonyl-1,2-diphenylethanediamineC15H18N2O2SUsed to study stereochemistry effects
N-(1-Amino-1,2-diphenylethyl)acetamideC15H18N2ORelated structure with different functional group
N-(1-Amino-1,2-diphenylethyl)carbamateC15H18N2O3Contains a carbamate instead of sulfonamide

The unique feature of this compound lies in its chiral center and specific phenethyl structure, which may provide distinct interactions with biological targets compared to these other compounds.

Mechanism of Action

The mechanism of action of ®-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide with three structurally related compounds from the evidence:

Compound Name Key Functional Groups Stereochemistry Molecular Weight (g/mol) Applications/Notes
This compound (Target) Methanesulfonamide, diphenylethyl R-configuration at amino group ~290.38 (inferred) Potential asymmetric catalysis or pharma
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1-((1S,4R)-camphorsulfonyl)methanesulfonamide Camphorsulfonyl, diphenylethyl (1S,2S), (1S,4R) 449.56 (exact) Chiral ligand in asymmetric synthesis
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N′-[(R)-1-(1-naphthalenyl)ethyl]thiourea Thiourea, naphthalenyl (1S,2S), (R)-naphthalenyl 425.59 (exact) Cold-stored reagent; unknown biological use
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Halogenated sulfonamide Not specified 347.25 (exact) Agricultural fungicide

Key Differences and Implications

Stereochemistry and Reactivity: The target compound’s R-configuration contrasts with the (1S,2S,1S,4R) stereochemistry in the camphorsulfonyl analog . This difference may reduce its efficacy as a chiral ligand in asymmetric catalysis, where camphor-derived systems are preferred for rigid stereocontrol.

Functional Group Impact: Methanesulfonamide vs. Camphorsulfonyl: The camphorsulfonyl group in provides steric bulk and chiral rigidity, whereas the target’s methanesulfonamide offers simpler electronic modulation. Halogenation in Pesticides: Tolylfluanid contains chlorine and fluorine atoms, increasing electrophilicity and toxicity compared to the non-halogenated target compound.

Thermal Stability :

  • The thiourea analog in requires cold storage (0–6°C), suggesting instability under ambient conditions . The target compound’s stability is unconfirmed but likely superior due to the absence of reactive thiourea bonds.

Biological Activity :

  • Tolylfluanid’s fungicidal activity highlights how halogenation and aryl groups enhance pesticidal properties, whereas the target compound’s simpler structure may favor pharmaceutical compatibility (e.g., kinase inhibition).

Research Findings and Data Gaps

  • Asymmetric Catalysis : Camphorsulfonyl analogs () are well-documented in enantioselective reactions, but the target compound’s performance remains untested .
  • Solubility and Pharmacokinetics : The thiourea derivative’s naphthalene group () likely reduces aqueous solubility compared to the target’s polar sulfonamide .
  • Toxicity Profile : The absence of halogens in the target compound may lower acute toxicity relative to tolylfluanid , but in vivo studies are needed.

Q & A

Basic: What are the recommended synthetic routes for enantioselective preparation of (R)-N-(1-Amino-1,2-diphenylethyl)methanesulfonamide?

Methodological Answer:
The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the use of (R,R)-1,2-diphenylethylenediamine derivatives as chiral auxiliaries. For example:

Chiral Ligand Coordination : Utilize Ru(II) complexes with (R,R)-configured sulfonamide ligands (e.g., similar to [(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]Ru(II) in ) to induce stereoselectivity during amination.

Stepwise Functionalization :

  • React 1,2-diphenylethane-1,2-diamine with methanesulfonyl chloride under controlled pH (8–9) to avoid racemization .
  • Purify via recrystallization in ethanol/water (3:1 v/v) to isolate the (R)-enantiomer, confirmed by chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) .

Advanced: How to resolve contradictions in reported enantiomeric excess (ee) values for this compound across different studies?

Methodological Answer:
Discrepancies in ee values often arise from:

  • Analytical Method Variability : Compare results using multiple techniques (e.g., chiral HPLC vs. circular dichroism). For example, uses HPLC with nitro-substituted columns, which may differ in resolving power compared to newer chiral stationary phases.
  • Reaction Condition Sensitivity : Optimize temperature (-10°C to 25°C) and solvent polarity (e.g., THF vs. dichloromethane) to stabilize transition states. Kinetic studies under inert atmospheres (Ar/N₂) reduce side reactions .
  • Data Normalization : Re-evaluate calibration standards using racemic mixtures synthesized in-house to ensure consistency .

Basic: What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .
  • ¹H-NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to split enantiomeric proton signals (e.g., benzylic protons at δ 3.8–4.2 ppm) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra to validate the (R)-configuration .

Advanced: How to design a kinetic study to evaluate the compound’s role as a chiral catalyst in asymmetric hydrogenation?

Methodological Answer:

Substrate Scope : Test hydrogenation of prochiral ketones (e.g., acetophenone derivatives) under H₂ (1–10 bar) .

Rate Monitoring : Use in-situ IR spectroscopy to track carbonyl peak (1700–1750 cm⁻¹) disappearance.

Mechanistic Probes :

  • Isotope labeling (D₂ vs. H₂) to study H-transfer pathways.
  • Variable-temperature NMR to detect intermediates (e.g., Ru-H species) .

Data Analysis : Fit kinetic data to a Michaelis-Menten model, accounting for substrate inhibition at high concentrations .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent thermal racemization.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers; hydrate formation alters solubility .
  • Oxygen Sensitivity : Degradation via sulfonamide oxidation is minimized under argon .

Advanced: How to troubleshoot low yields in the Mitsunobu reaction involving this compound?

Methodological Answer:
Low yields (<40%) may result from:

  • Phosphine Oxide Byproducts : Replace traditional PPh₃ with polymer-supported reagents to simplify purification .
  • Solvent Optimization : Use anhydrous THF with molecular sieves (4Å) to scavenge water.
  • Substrate Compatibility : Avoid sterically hindered alcohols; test with primary alcohols (e.g., benzyl alcohol) first .

Basic: What computational methods validate the stereoelectronic effects of the methanesulfonamide group?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model charge distribution and H-bonding interactions (e.g., S=O···H-N) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict conformational stability .

Advanced: How does the compound’s stereochemistry impact its binding affinity in enzyme inhibition assays?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to compare (R)- and (S)-enantiomer binding poses in target enzymes (e.g., proteases in ).
  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS changes for (R)-enantiomer binding to active sites .
  • Mutagenesis Validation : Engineer enzyme mutants (e.g., TYR→ALA) to disrupt key H-bonds with the sulfonamide group .

Basic: What are the recommended purity standards for this compound in catalysis studies?

Methodological Answer:

  • HPLC Purity : ≥98% (UV detection at 254 nm) .
  • Elemental Analysis : C, H, N, S within ±0.4% of theoretical values .
  • Chiral Purity : ≥99% ee, verified by two orthogonal methods (e.g., HPLC and NMR) .

Advanced: How to analyze byproducts formed during the compound’s synthesis via LC-MS?

Methodological Answer:

  • High-Resolution MS : Identify m/z peaks corresponding to [M+H]⁺ (calc. 331.12 for C₁₅H₁₈N₂O₂S) and fragments (e.g., loss of SO₂, m/z 249.09) .
  • MS/MS Fragmentation : Compare with spectral libraries (e.g., NIST Chemistry WebBook) to confirm structures of diastereomers or oxidized byproducts .
  • Quantitative Analysis : Use internal standards (e.g., deuterated analogs) to correct for ion suppression .

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